molecular formula C11H15NO3 B1316823 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid CAS No. 81806-45-3

2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid

Cat. No. B1316823
CAS RN: 81806-45-3
M. Wt: 209.24 g/mol
InChI Key: LSNDLIKCFHLFKO-UHFFFAOYSA-N
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Description

2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid , also known by its IUPAC name (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid , is an organic compound with the molecular formula C₁₁H₁₅NO₃ . It is a chiral amino acid derivative and belongs to the class of non-proteinogenic amino acids. Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of this compound involves several steps, including the protection of functional groups, amino acid coupling, and deprotection. Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, researchers have likely employed various methods to synthesize it in the laboratory.



Molecular Structure Analysis

The molecular formula of 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid is C₁₁H₁₅NO₃ . Its structure consists of an amino group, a carboxylic acid group, and a phenolic hydroxyl group. The compound is chiral due to the presence of an asymmetric carbon atom. Here’s the chemical structure:


!Molecular Structure



Chemical Reactions Analysis

The chemical reactivity of this compound likely involves reactions typical of amino acids, such as acid-base reactions, peptide bond formation, and oxidation. However, specific reactions would depend on the context and reaction conditions.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the available data.

  • Solubility : Solubility in water and organic solvents would be relevant for its applications.

  • Stability : The compound should be stored in a dark place under inert atmosphere at room temperature.


Scientific Research Applications

Functional Polymer Modification

A study by Aly and El-Mohdy (2015) focuses on the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, for enhanced thermal stability and promising biological activities. These modifications suggest applications in medical fields due to improved antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Crystallography and Structural Analysis

Nitek et al. (2020) reported the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, showcasing their potential in structural chemistry and materials science for understanding molecular conformations and interactions (Nitek et al., 2020).

Synthesis of Novel Compounds

Doláková et al. (2005) synthesized derivatives of 2-amino-3-(purin-9-yl)propanoic acids for immunostimulatory and immunomodulatory activity, highlighting the compound's role in developing new therapeutic agents (Doláková et al., 2005).

Antioxidant and Anti-inflammatory Activity

Subudhi and Sahoo (2011) evaluated novel analogs of 2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl)propanoic acid for antioxidant, anti-inflammatory, and antiulcer activities, demonstrating the compound's potential in treating inflammation and oxidative stress-related conditions (Subudhi & Sahoo, 2011).

Antibacterial Applications

The study by Ji et al. (2019) on the biodegradation of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4, while not directly related to 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, provides insight into microbial degradation processes that could potentially apply to similar compounds for environmental remediation and the development of biodegradable materials (Ji et al., 2019).

Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H315, H319).

  • Precautionary Statements : Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate protective measures.


Future Directions

Future research could focus on:



  • Investigating its biological activity and potential therapeutic applications.

  • Developing more efficient synthetic routes.

  • Studying its interactions with other molecules.


properties

IUPAC Name

2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDLIKCFHLFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555896
Record name 2,6-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid

CAS RN

81806-45-3
Record name 2,6-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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